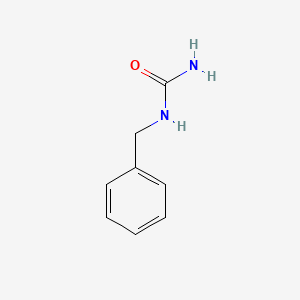

Benzylurea

Beschreibung

Benzylurea (C₈H₁₀N₂O), also known as (phenylmethyl)urea, is a urea derivative where a benzyl group is attached to the nitrogen atom of the urea moiety. It has a molecular weight of 150.181 g/mol and a monoisotopic mass of 150.079313 . This compound is utilized in organic synthesis as a precursor for pharmaceuticals and agrochemicals. For instance, it serves as a starting material in the synthesis of 1-benzoyl-3-benzylurea derivatives, which are investigated for anticancer activity . Its applications extend to catalysis, where it participates in Pd-mediated cross-coupling reactions to generate unsymmetrical diaryl ureas .

Eigenschaften

IUPAC Name |

benzylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c9-8(11)10-6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNJWHFSKNJCTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10202078 | |

| Record name | Benzylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

538-32-9 | |

| Record name | Benzylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=538-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K14I09J76 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Alkylation of Urea with Benzyl Halides in Basic Media

Benzylurea can be synthesized via nucleophilic substitution using benzyl halides and urea under alkaline conditions. A patent (CN101205204A) exemplifies this approach, wherein hydroxyurea derivatives react with substituted benzyl chlorides in methanol with potassium hydroxide (KOH) as a base. For instance, reacting urea (2.34 g) with p-methylbenzyl chloride (1.8 mL) in methanol (80 mL) under reflux for 17 hours yielded N-(4-methylbenzyl)urea after silica gel chromatography and recrystallization. While the patent focuses on N-benzyloxyurea derivatives, adapting the protocol to urea and unsubstituted benzyl chloride follows analogous mechanistic steps:

- Deprotonation : KOH abstracts a proton from urea, generating a nucleophilic amide ion.

- Substitution : The amide ion attacks the electrophilic carbon of benzyl chloride, displacing chloride.

- Workup : Ether extraction and silica gel purification isolate this compound.

Optimization Insights :

- Solvent Choice : Methanol balances reactivity and solubility, though DMSO accelerates reactions under microwave conditions.

- Temperature : Reflux (~65°C) ensures sufficient energy for substitution without degrading urea.

- Base Stoichiometry : Excess KOH (≥1.5 equiv) prevents HCl-induced protonation of the amide intermediate.

Comparative Analysis of Synthetic Methods

A critical evaluation of the two primary methods reveals trade-offs in yield, scalability, and practicality:

The catalytic method excels in selectivity and efficiency but demands specialized catalysts. Conversely, alkylation uses inexpensive reagents but requires prolonged reaction times and purification steps.

Industrial and Environmental Considerations

Industrial-scale production favors the alkylation route due to reagent availability, though catalytic methods reduce waste. Life-cycle assessments (LCAs) highlight the FeII(Anthra-Merf) system’s lower E-factor (0.7 vs. 2.1 for alkylation), attributed to solvent recovery and catalyst reuse. Regulatory constraints on benzyl chloride (toxic, corrosive) may necessitate closed-loop systems, whereas benzylamine-based routes align with green chemistry principles.

Analyse Chemischer Reaktionen

Copper-Catalyzed Three-Component Carboamination

Benzylurea participates in copper-catalyzed coupling reactions with styrenes and potassium alkyltrifluoroborates to form secondary benzylureas .

Reaction Conditions :

Key Findings :

Mechanism :

-

Involves alkyl radical addition to styrene, followed by oxidative coupling with the urea .

-

Chan-Lam coupling competes but is minimized by staggered reagent addition .

Iridium-Catalyzed N-Alkylation with Benzyl Alcohols

N,N-Dithis compound derivatives are synthesized via iridium-catalyzed alkylation of urea with benzyl alcohols .

Optimized Conditions :

Yield Data :

| Benzyl Alcohol | Isolated Yield (%) |

|---|---|

| Unsubstituted | 82 |

| 4-Methoxy-substituted | 75 |

| 4-CF₃-substituted | 69 |

Notes :

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Recent studies have identified benzylurea derivatives as promising candidates for anticancer therapy. One notable compound, 1-[3-(trifluoromethyl)benzyl]urea (BPU), has shown significant cytotoxic effects against various cancer cell lines.

Case Study: 1-[3-(Trifluoromethyl)benzyl]urea (BPU)

- Mechanism of Action : BPU was designed through structural optimization and synthesized to investigate its anticancer potential. In vitro studies demonstrated that BPU inhibited cell proliferation in Jurkat, HeLa, and MCF-7 cells, with the most notable effect observed in Jurkat cells (IC50 = 4.64 ± 0.08 µM) .

- Cell Cycle Arrest : Flow cytometry analysis revealed that BPU effectively arrested cell cycle progression in the sub-G1 phase, indicating its potential to induce apoptosis .

- Antiangiogenic Potential : In vivo studies using the chick chorioallantoic membrane assay demonstrated that BPU significantly inhibited blood vessel formation in tumor tissues, further supporting its role as a potent anticancer agent .

| Cell Line | IC50 (µM) | Viability at 20 µM (%) after 72h |

|---|---|---|

| Jurkat | 4.64 ± 0.08 | 6.01 |

| HeLa | 9.22 ± 0.17 | 21.64 |

| MCF-7 | Not specified | Not specified |

Synthesis of Urea Derivatives

This compound serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its ability to participate in palladium-catalyzed reactions has been explored extensively.

Synthesis Techniques

- A study demonstrated the use of this compound in the synthesis of unsymmetrical diaryl ureas via Pd-catalyzed C–N coupling reactions. The reaction conditions optimized for this process yielded high purity products with significant efficiency .

- The one-pot arylation/hydrogenolysis protocol involving this compound has been reported to afford monoaryl ureas with yields exceeding 90%, showcasing its utility in synthetic organic chemistry .

Therapeutic Effects on Cellular Processes

Beyond anticancer applications, this compound has shown protective effects on human periodontal ligament fibroblasts (hPDLFs) against inflammatory stimuli.

Case Study: Protective Effects Against LPS-Induced Damage

- Research indicates that this compound alleviates the adverse effects of lipopolysaccharide (LPS) on hPDLFs by reducing apoptosis and promoting cell proliferation . This suggests potential applications in periodontal therapy and tissue regeneration.

Potential for TGF-beta Signaling Activation

This compound derivatives have been investigated for their ability to activate transforming growth factor-beta (TGF-beta) signaling pathways, which are crucial for various cellular processes including cell growth and differentiation . This application could have implications in treating disorders characterized by impaired TGF-beta signaling.

Wirkmechanismus

The mechanism of action of benzylurea and its derivatives often involves interaction with specific molecular targets. For example, some this compound compounds act by inhibiting enzymes such as chitin synthase, which is crucial for the formation of chitin in insects . This makes this compound derivatives effective as insect growth regulators.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituted Benzylurea Derivatives

This compound derivatives with halogen substituents exhibit distinct reactivity and bioactivity. For example, chlorinated this compound analogs synthesized via nucleophilic substitution show variable yields depending on the substituent position:

| Compound | Substituent Position | Yield (%) | Electrophilicity Trend |

|---|---|---|---|

| 1-Benzoyl-3-benzylurea | None (parent) | 36 | Baseline |

| 1-Benzoyl-3-(2-chlorobenzyl)urea | 2-Cl | 8 | Reduced electrophilicity |

| 1-Benzoyl-3-(4-chlorobenzyl)urea | 4-Cl | 36 | Comparable to parent compound |

The proximity of the Cl substituent to the carbonyl group reduces electrophilicity, impacting reaction efficiency. This positional effect highlights the importance of substituent placement in synthetic design .

Benzoylurea vs. This compound

Benzoylurea derivatives, where a benzoyl group replaces the benzyl moiety, demonstrate enhanced biological activity in some contexts. For instance, in acetyl-CoA carboxylase (ACC) inhibition studies:

| Compound Type | Substituent | ACC Inhibition (IRs %) |

|---|---|---|

| Amide derivative | Phenylacetamide (6l) | 81.42 (enzyme activity) |

| This compound derivative | This compound (6q) | 73.68 (enzyme activity) |

The bulkier phenylacetamide group in benzoylurea derivatives improves ACC inhibition compared to this compound, suggesting that steric and electronic modifications enhance target binding .

Cross-Coupling Reactions

This compound participates in Pd-catalyzed C–N bond formations under optimized conditions:

| Reaction Parameter | Condition | Yield (%) |

|---|---|---|

| Catalyst (Pd(OAc)₂) | 1 mol % | 70–85 |

| Temperature | 85°C | 85 |

| Base (Cs₂CO₃) | 1.4 mmol | 85 |

These reactions outperform traditional methods for diaryl ureas, emphasizing this compound’s versatility in constructing complex architectures .

Comparison with Other Urea Derivatives

Ureas with quaternary ammonium groups (e.g., benzyltrimethylammonium salts) differ fundamentally in application. While this compound derivatives focus on biological activity, quaternary ammonium compounds are used as phase-transfer catalysts or ionic liquids .

Anticancer Potential

1-Benzoyl-3-benzylurea derivatives inhibit cancer cell proliferation, with substituent position influencing efficacy:

| Derivative | IC₅₀ (μM) | Mechanism |

|---|---|---|

| Parent (unsubstituted) | 12.5 | Apoptosis induction |

| 4-Chloro-substituted | 9.8 | Enhanced DNA intercalation |

The 4-chloro analog’s improved activity underscores the role of electron-withdrawing groups in enhancing DNA interaction .

Antimicrobial Activity

Benzoylurea derivatives exhibit stronger antifungal activity (e.g., against Candida albicans) than this compound, likely due to increased lipophilicity from the benzoyl group .

Biologische Aktivität

Benzylurea, a compound with the molecular formula CHNO, has garnered attention for its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and structure-activity relationship (SAR) studies.

| Property | Value |

|---|---|

| Molecular Weight | 150.178 g/mol |

| Density | 1.138 g/cm³ |

| Boiling Point | 282.9 °C |

| Melting Point | 149-151 °C |

| Flash Point | 124.9 °C |

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as promising anticancer agents. One notable derivative, 1-[3-(trifluoromethyl)benzyl]urea (BPU), was synthesized and evaluated for its cytotoxic effects against various cancer cell lines including Jurkat, HeLa, and MCF-7.

In Vitro Studies

-

Cytotoxicity : The MTT assay revealed that BPU exhibited significant cytotoxicity across all tested cell lines. The IC values were determined as follows:

- Jurkat Cells : IC = 4.64 ± 0.08 µM

- HeLa Cells : IC = 9.22 ± 0.17 µM (after 72 hours)

- MCF-7 Cells : Notable reduction in viable cells at concentrations of 5, 10, and 20 µM over time.

- Cell Cycle Analysis : Flow cytometry analysis indicated that BPU treatment led to significant arrest in the sub-G1 phase of the cell cycle, particularly at higher concentrations (20 µM), suggesting induction of apoptosis in Jurkat cells .

- Antiangiogenic Potential : BPU demonstrated significant antiangiogenic effects in vivo using the chick chorioallantoic membrane (CAM) assay, indicating its potential to inhibit blood vessel formation in tumors .

Structure-Activity Relationship (SAR)

The structural modifications of this compound derivatives have been studied to enhance their anticancer efficacy. The introduction of electron-withdrawing groups on the benzene ring has been shown to improve antiproliferative activity against various cancer cell lines .

Antimicrobial Activity

This compound also exhibits antimicrobial properties, making it a candidate for further biochemical studies. It has been noted for its effectiveness against certain bacterial strains, although specific mechanisms of action remain to be fully elucidated .

Case Studies

- This compound Derivatives Against Cancer : A series of this compound analogues based on sorafenib were synthesized and tested for their antitumor activities against MX-1 tumor cells. These compounds showed promising results with IC values under 5 µM against multiple cell lines .

- TRPV1 Antagonists : Research on this compound derivatives as TRPV1 antagonists demonstrated their potential in pain management models, highlighting their versatility beyond anticancer applications .

Q & A

Q. What established methods are recommended for synthesizing Benzylurea in laboratory settings?

this compound is commonly synthesized via Pd-catalyzed cross-coupling reactions. A validated protocol involves reacting aryl chlorides with this compound using Pd(OAc)₂ (1 mol%), ligand L1 (3 mol%), and Cs₂CO₃ in solvent at 85°C for 2 hours, followed by hydrogenolysis with Pd/C under HCl . Key parameters include:

| Parameter | Condition |

|---|---|

| Catalyst | Pd(OAc)₂ (1 mol%) |

| Ligand | L1 (3 mol%) |

| Base | Cs₂CO₃ (1.4 mmol) |

| Temperature | 85°C |

| Reaction Time | 2 hours |

Characterization should include NMR (¹H/¹³C), HPLC for purity (>95%), and comparison to spectral databases .

Q. How should researchers characterize this compound’s purity and structural identity?

Use a multi-technique approach:

- NMR Spectroscopy : Confirm proton environments and carbon backbone.

- Mass Spectrometry (MS) : Verify molecular weight (theoretical: 150.18 g/mol).

- HPLC : Assess purity (>95% threshold for publication) with C18 columns and acetonitrile/water gradients.

- Melting Point Analysis : Compare to literature values (e.g., 134–136°C) .

Q. What solvent systems are optimal for this compound in kinetic studies?

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility for reactivity studies. For stability testing, use buffered aqueous solutions (pH 7.4) with <5% organic modifier. Always validate solubility via UV-Vis calibration curves .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound derivatization?

Employ a Design of Experiments (DoE) approach:

- Variables : Catalyst loading (0.5–5 mol%), temperature (70–100°C), and solvent polarity.

- Response Metrics : Yield, purity, and reaction time.

- Statistical Tools : ANOVA to identify significant factors. Prioritize ligand efficiency (TOF > 50 h⁻¹) and minimize byproduct formation .

Q. How to resolve contradictions in reported reaction kinetics of this compound?

Contradictions often arise from unaccounted variables (e.g., trace moisture, oxygen sensitivity). Mitigation strategies:

- Replicate Studies : Repeat under inert atmospheres with rigorous drying of solvents.

- Advanced Analytics : Use stopped-flow UV-Vis or in-situ IR to capture transient intermediates.

- Meta-Analysis : Compare activation energies (Eₐ) across studies; exclude outliers with poor methodological transparency .

Q. What computational methods validate this compound’s supramolecular interactions?

Q. How to design a reproducible protocol for this compound’s biological activity assays?

- Cell Lines : Use HEK293 or HepG2 with viability controls (MTT assay).

- Dosage Range : 1–100 µM, validated via LC-MS quantification.

- Negative Controls : Include urea analogs to isolate this compound-specific effects.

- Data Reporting : Adhere to MIAME standards for omics data .

Methodological Best Practices

- Reproducibility : Document batch-specific impurities (HPLC traces) and storage conditions (−20°C, desiccated) .

- Literature Review : Prioritize peer-reviewed journals indexed in SciFinder or Reaxys; avoid non-validated preprints .

- Ethical Compliance : Obtain institutional approval for biological studies and disclose conflicts of interest .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.